molecular formula C17H23ClN2O B159558 3-(4-Chlorobenzoyl)-7-isopropyl-3,7-diazabicyclo[3.3.1]nonane CAS No. 129005-99-8

3-(4-Chlorobenzoyl)-7-isopropyl-3,7-diazabicyclo[3.3.1]nonane

Cat. No.: B159558
CAS No.: 129005-99-8
M. Wt: 306.8 g/mol
InChI Key: FTABKDGWKNKXQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chlorobenzoyl)-7-isopropyl-3,7-diazabicyclo[3.3.1]nonane, also known as this compound, is a useful research compound. Its molecular formula is C17H23ClN2O and its molecular weight is 306.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 644247. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Bridged-Ring - Bridged Bicyclo Compounds, Heterocyclic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

129005-99-8

Molecular Formula

C17H23ClN2O

Molecular Weight

306.8 g/mol

IUPAC Name

(4-chlorophenyl)-(7-propan-2-yl-3,7-diazabicyclo[3.3.1]nonan-3-yl)methanone

InChI

InChI=1S/C17H23ClN2O/c1-12(2)19-8-13-7-14(9-19)11-20(10-13)17(21)15-3-5-16(18)6-4-15/h3-6,12-14H,7-11H2,1-2H3

InChI Key

FTABKDGWKNKXQJ-UHFFFAOYSA-N

SMILES

CC(C)N1CC2CC(C1)CN(C2)C(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CC(C)N1CC2CC(C1)CN(C2)C(=O)C3=CC=C(C=C3)Cl

Synonyms

N(1)-isopropyl-N(2)-(4-hydroxybenzoyl)-3,7-diazabicyclo(3.3.1)nonane
SAZ VII 22
SAZ-VII-22

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 25-mL, three-necked, round-bottomed flask was equipped with a magnetic stirrer, a standard condenser with a N2 inlet, a 10-mL addition funnel and two glass stoppers. To a mixture of the amine (31, 0.60 g, 3.57 mmol) in CH2Cl2 (5 mL) and 10% NaOH (3.58 g, 8.93 mmol) was added dropwise a solution of 4-chlorobenzoyl chloride (0.69 g, 3.92 mmol) in CH2Cl2 (5 mL) over 15 min. Stirring of the mixture was continued for an additional 3 h under N2. An aqueous mixture, formed upon addition of H2O (30 mL), was extracted (CH2Cl2, 4×25 mL). Combined extracts were dried (Na2SO4, 2 h), filtered, and concentrated to give a viscous yellow oil. Chromatography of the oil was performed by adding an ether solution of the oil to a neutral alumina column (69 g, 1.7 cm×30 cm) and then using 60:40 hexanes/ethyl acetate as eluant. Fractions (Rf =0.41) were saved and concentrated (rotary evaporator then vacuum pump, overnight, RT/0.2 mm Hg) to give 0.86 g (80.4%) of off-white solid (33); mp 97°-98° C. IR (KBr) cm-1 3085, 3070 (Ar C--H), 2965, 2935, 2865, 2800, 2770 (C--H), 1630 (C=O); 1H NMR (DCCl3) δ0.95 (d, 3 H, CH3, J=6.5 Hz), 1.05 (d, 3 H, CH3, J=6.4 Hz), 1.63-1.75 [m, 3 H, H(5) and H(9)], 1.97 [bs, 1 H, H(1)], 2.41 [bd, 1 H, H(4)ax, J=10.6 Hz], 2.50 [bd, 1 H, H(6)ax, J=11.2 H], 2.59 [heptet, 1 H, CH(CH3 )2, J=6.5 Hz], 2.71 [bd, 1 H, H(6)eq, J=11.0 Hz], 3.03-3.06 [m, 2 H, H(2)ax and H(4)eq ], 3.31 [bd, 1 H, H(8)ax, J=12.8 Hz], 3.71 [bd, 1 H, H(8)eq, 13.1 Hz], 4.77 [bd, 1 H, H(2)eq, J=13.2 Hz], 7.27-7.37 (m, 4 H, Ar--H); 13C NMR (DCCl3) ppm 16.37, 19.35 (CH3), 29.07 [C(1)], 29.80 [C(5)], 32.29 [C(9)], 46.68 [C(2)], 52.22 [C(4)], 52.56 [C(8)], 54.38 [CH(CH3)2 ], 54.79 [C(6)], 128.35, 128.51, 134.67, 136.11 (Ar--C), 169.03 (C=O). Anal. Calcd. for C17H23ClN2O: C, 66.55; H, 7.56. Found: C, 66.45; H, 7.71.
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0.6 g
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3.58 g
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5 mL
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0.69 g
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5 mL
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30 mL
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hexanes ethyl acetate
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